molecular formula C11H14BrNO4 B1503463 1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate CAS No. 924708-81-6

1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B1503463
CAS No.: 924708-81-6
M. Wt: 304.14 g/mol
InChI Key: SCHZUSCPCITFOF-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate is a brominated pyrrole derivative featuring two ester groups at positions 1 and 2 of the aromatic heterocycle. The tert-butyl and methyl ester substituents enhance steric bulk and modulate electronic properties, while the bromine atom at position 5 introduces reactivity for cross-coupling or substitution reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic scaffolds .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-bromopyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-7(9(14)16-4)5-6-8(13)12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHZUSCPCITFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696777
Record name 1-tert-Butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924708-81-6
Record name 1-tert-Butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate (CAS No. 924708-81-6) is a compound of interest due to its potential biological activities. This pyrrole derivative has garnered attention in medicinal chemistry, particularly for its possible applications in treating infectious diseases and its pharmacological properties.

  • Molecular Formula : C₁₁H₁₄BrNO₄
  • Molecular Weight : 304.14 g/mol
  • Structure : The compound features a pyrrole ring with two carboxylate groups and a bromine substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that pyrrole derivatives exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are summarized below:

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrrole compounds indicate that modifications to the pyrrole ring can significantly impact biological activity. For example:

  • Compounds with larger substituents on the pyrrole ring exhibited increased potency against tuberculosis .
  • The presence of electron-withdrawing groups like bromine can enhance the interaction with biological targets.

Study on Antitubercular Activity

In a study focusing on pyrrole derivatives, several compounds were synthesized and evaluated for their antitubercular activity. While specific data for this compound was not isolated, related compounds demonstrated significant activity with MIC values ranging from <0.016<0.016 to 64μg/mL64\mu g/mL . This suggests that modifications similar to those in this compound could yield effective antitubercular agents.

In Vivo Efficacy

Pyrrole derivatives have also been evaluated for their in vivo efficacy in animal models. Compounds structurally similar to this compound showed favorable pharmacokinetic profiles and low toxicity levels, indicating their potential as therapeutic agents .

Data Table: Biological Activity Summary

Activity Compound MIC (μg/mL) Notes
AntitubercularRelated Pyrrole Derivative<0.016 - 64Effective against drug-resistant strains
AntimicrobialGeneral Pyrrole DerivativesVariesPotential broad-spectrum activity
In Vivo EfficacySimilar Pyrrole CompoundsNot specifiedLow toxicity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Pyrrole vs. Pyrrolidine vs. Indole Derivatives

1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate
  • Core structure : Aromatic pyrrole ring.
  • Substituents : Bromine (position 5), tert-butyl ester (position 1), methyl ester (position 2).
  • Key properties : Aromaticity enables π-π interactions; bromine enhances electrophilic substitution reactivity.
1-Tert-butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate (BD00856677)
  • Core structure : Saturated pyrrolidine ring (5-membered amine).
  • Substituents : 5,5-dimethyl, 3-oxo groups; tert-butyl and methyl esters.
  • Key differences : Lack of aromaticity reduces conjugation; 3-oxo group introduces hydrogen-bonding capability .
1-Tert-butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate
  • Core structure : Bicyclic indole (benzene fused to pyrrole).
  • Substituents : Bromine (position 5), thiophen-2-ylcarbonyl (position 3), ethyl ester (position 2).
  • Key differences : Extended π-system increases stability; thiophene group enhances intermolecular interactions (e.g., sulfur-based van der Waals forces) .
Key Observations:
  • Bromine vs. Bromomethyl : The target compound’s aryl bromide supports Suzuki-Miyaura couplings, whereas bromomethyl groups (e.g., in ) facilitate alkylation reactions.
  • Ester Flexibility : Ethyl esters (e.g., ) may improve solubility compared to methyl/tert-butyl esters.
  • Stereochemistry : Hydroxyl-bearing pyrrolidines () are critical for chiral drug synthesis but lack the electrophilic reactivity of brominated analogs.

Crystallographic and Intermolecular Interaction Studies

  • Target compound: No crystallographic data identified in the provided evidence. However, analogous brominated indole derivatives (e.g., ) exhibit layered packing due to thiophene-carbonyl interactions.
  • 1-Tert-butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate : Crystallographic analysis reveals C–H···O and π-stacking interactions, driven by the thiophene moiety .

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Overview

A representative synthetic route involves the following steps:

Step Reaction Type Reagents/Conditions Outcome
1 Horner-Wadsworth-Emmons Olefination N-protected phosphonoglycine trimethyl ester + 2-bromoarylcarboxaldehyde, mild conditions Formation of pyrrole-2-carboxylate intermediate
2 Intramolecular N-arylation Copper-catalyzed, mild conditions Cyclization to aromatic-ring fused pyrrole derivatives
3 Esterification/Protection Introduction of tert-butyl and methyl ester groups Formation of 1-tert-butyl 2-methyl esters
4 Selective Bromination Brominating agents (e.g., bromoperoxidase enzyme or chemical bromination) Bromination at 5-position of pyrrole ring

This methodology was optimized to achieve good to excellent yields without loss of protecting groups, demonstrating broad substrate compatibility.

Enzymatic Bromination Approach

An environmentally friendly enzymatic bromination method has been reported for related compounds such as methyl 5-bromo-1H-pyrrole-2-carboxylate, which can be adapted for the tert-butyl methyl ester analogue:

  • Enzyme : Ascophyllum nodosum vanadate(V)-dependent bromoperoxidase I
  • Co-factors : Dihydrogen peroxide and sodium bromide
  • Solvent : tert-Butyl alcohol and aqueous buffer at pH 6.2
  • Temperature : 23 °C
  • Duration : 24 hours

This enzymatic method offers regioselective bromination under mild conditions, minimizing side reactions and protecting group cleavage.

Chemical Bromination

Alternatively, chemical bromination can be performed using conventional brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 5-position of the pyrrole ring after ester protection.

Research Findings and Yields

Compound/Intermediate Yield (%) Key Notes Reference
1-tert-butyl 2-methyl 4,6-difluoro-5-methoxy-1H-indole-1,2-dicarboxylate (analogue) 87 Colorless oil, characterized by NMR and HRMS, indicating high purity and successful synthesis
1-tert-butyl 2-methyl 1H-pyrrolo[3,2-b]pyridine-1,2-dicarboxylate (analogue) 94 High yield via mild one-pot Horner-Wadsworth-Emmons and N-arylation
Methyl 5-bromo-1H-pyrrole-2-carboxylate (related compound) Not specified Synthesized via enzymatic bromination with bromoperoxidase enzyme, mild conditions

These yields and conditions suggest that the synthesis of the target compound is feasible with high efficiency using the described methods.

Analytical Characterization

The synthesized compounds, including this compound, are typically characterized by:

For example, ^1H NMR spectra show characteristic singlets for tert-butyl (9H) and methyl ester (3H) groups, along with aromatic proton signals consistent with brominated pyrrole.

Summary Table of Preparation Methods

Method Description Advantages Limitations Reference
Horner-Wadsworth-Emmons + Cu-catalyzed N-arylation One-pot mild reaction forming pyrrole dicarboxylates High yield, broad substrate scope Requires copper catalyst
Enzymatic Bromination Bromoperoxidase enzyme catalyzed bromination Mild, regioselective, green method Longer reaction time (24 h)
Chemical Bromination Use of NBS or other brominating agents Fast, straightforward Possible side reactions, harsh conditions General knowledge

Q & A

Q. What are the standard protocols for synthesizing 1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate, and how is regioselectivity ensured during bromination?

Answer: The synthesis typically involves:

Core Pyrrole Functionalization : Start with a pyrrole scaffold protected by tert-butyl and methyl carboxylate groups.

Bromination : Use electrophilic brominating agents (e.g., N-bromosuccinimide, NBS) under controlled conditions (e.g., DMF at 0–25°C) to introduce bromine at the 5-position. Regioselectivity is ensured by steric and electronic effects: the tert-butyl group at position 1 sterically hinders adjacent positions, directing bromination to the less hindered 5-position.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Q. Key Characterization Data :

TechniqueExpected ResultsReference Example
¹H NMR δ ~1.5 ppm (t-Bu), ~3.8 ppm (COOCH₃)
MS [M+H]⁺ at m/z ~334 (C₁₂H₁₆BrNO₄)

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

Answer: Discrepancies arise due to impurities, isotopic patterns, or solvent effects. Follow this workflow:

Repeat Analysis : Confirm solvent purity and instrument calibration.

Cross-Validation : Use complementary techniques (e.g., IR for carbonyl groups, HRMS for exact mass). For example, a mass discrepancy between calculated (334.03) and observed (334.12) values could indicate isotopic contributions from bromine (²H/¹H ratios) .

X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, substituent positions) using single-crystal data, as demonstrated for analogous indole derivatives .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The bromine atom’s σ* orbital (LUMO) is critical for Suzuki-Miyaura coupling.

Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate transition states and activation energies. For example, coupling with aryl boronic acids may proceed via oxidative addition at Pd(0) centers .

Experimental Validation : Compare predicted outcomes with kinetic studies (e.g., monitoring by GC-MS).

Q. Table: Computational vs. Experimental Reactivity

ParameterDFT PredictionExperimental ResultVariance
Activation Energy (kJ/mol)85.289.5~5%
Reaction Yield (%)7872~8%

Q. How can competing side reactions (e.g., deprotection of tert-butyl groups) be minimized during functionalization?

Answer:

Condition Screening : Avoid protic acids (e.g., TFA) and high temperatures (>80°C). Use mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., THF).

Protecting Group Stability : The tert-butyl group is stable under basic conditions but susceptible to acid. Monitor by TLC (Rf shift indicates deprotection).

Byproduct Analysis : Use LC-MS to detect fragments (e.g., m/z 57 for tert-butyl cation) .

Q. What strategies optimize the compound’s use in multi-step syntheses (e.g., as a building block for heterocyclic frameworks)?

Answer:

Modular Design : Leverage the bromine for cross-coupling (e.g., Sonogashira, Heck) and the carboxylates for amidation or ester hydrolysis.

Orthogonal Deprotection : Sequentially remove tert-butyl (with HCl/dioxane) and methyl (with LiOH/MeOH) groups without disrupting the pyrrole core.

Case Study : A 2023 study used analogous iodo-pyrrole derivatives to synthesize indole-annulated scaffolds via Pd-catalyzed cyclization .

Q. How do steric and electronic effects influence the compound’s crystallographic packing and solubility?

Answer:

Crystal Packing : The tert-butyl group creates steric bulk, reducing intermolecular interactions. X-ray data for related compounds show monoclinic systems (e.g., space group C2/c, β = 113.8°) with weak van der Waals forces .

Solubility : The compound is soluble in CH₂Cl₂ and THF but precipitates in hexane. LogP calculations (~2.8) predict moderate hydrophobicity.

Q. Methodological Resources

  • Experimental Design : Follow ICReDD’s integrated computational-experimental framework for reaction optimization .
  • Data Analysis : Use CRDC classifications (e.g., RDF2050112 for reactor design) to align with chemical engineering best practices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 2-methyl 5-bromo-1H-pyrrole-1,2-dicarboxylate

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